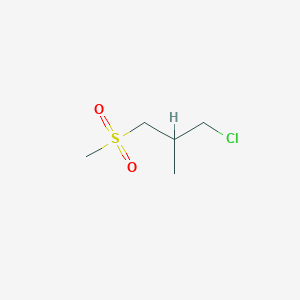

1-Chloro-3-methanesulfonyl-2-methylpropane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

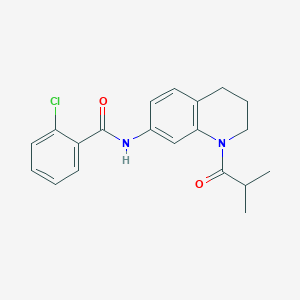

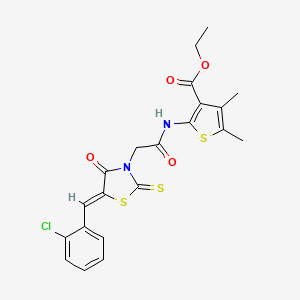

1-Chloro-3-methanesulfonyl-2-methylpropane is a chemical compound with the CAS Number: 1343502-27-1 . It has a molecular weight of 170.66 . The IUPAC name for this compound is 1-chloro-2-methyl-3-(methylsulfonyl)propane .

Molecular Structure Analysis

The InChI code for 1-Chloro-3-methanesulfonyl-2-methylpropane is 1S/C5H11ClO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Asymmetric Radical Reactions

1-Chloro-3-methanesulfonyl-2-methylpropane is used in asymmetric radical reactions, particularly in coordination chemistry. For example, it's involved in ruthenium(II)-catalyzed asymmetric addition reactions, producing optically active adducts. This enantiolace differentiation, which occurs in the chlorine atom transferring step, is significant in stereoselective synthesis (Kameyama & Kamigata, 1989).

Synthesis and Structural Studies

This compound plays a role in various synthetic processes. For instance, it's involved in the synthesis of specific molecular structures, such as 2-chloroethyl(methylsulfonyl)methanesulfonate, where its structural and vibrational properties, as well as biological activity, are of interest. X-ray diffraction and theoretical methodologies are often employed to understand its molecular structure (Galván et al., 2018).

Catalysis and Organic Transformations

In organic chemistry, 1-Chloro-3-methanesulfonyl-2-methylpropane is used in catalytic processes and transformations. For example, it's involved in the Lewis acid catalyzed reaction of aliphatic thiols with thiophosgene, contributing to the formation of complex organic compounds (Nilsson, 1974).

Molecular Interaction Studies

This compound is also instrumental in studying molecular interactions and mechanisms. For instance, its reaction with sodium hydride leads to the formation of bis(methylthio)(methylsulfinyl)methane, providing insights into reaction mechanisms and molecular interactions in organic chemistry (Ogura, Katoh, & Tsuchihashi, 1978).

Environmental and Biological Studies

In environmental science and biology, compounds like 1-Chloro-3-methanesulfonyl-2-methylpropane can be used to study the metabolism of related sulfur compounds. Research into microbial metabolism of methanesulfonic acid, for instance, provides valuable insights into the biogeochemical cycling of sulfur and its environmental impacts (Kelly & Murrell, 1999).

Safety And Hazards

1-Chloro-3-methanesulfonyl-2-methylpropane is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should be handled under inert gas and protected from moisture . It’s also important to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound .

properties

IUPAC Name |

1-chloro-2-methyl-3-methylsulfonylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSBEINTQALFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methanesulfonyl-2-methylpropane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2432838.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2432840.png)

![3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432841.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)

![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)